Structural Comparison: Functional Group Advantages of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol vs. Non-Methoxymethyl Analogs
The defining structural feature of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol is the methoxymethyl group at the C2 position. Unlike its direct analog, 5-fluoropyrimidin-4-ol (CAS 671-35-2), which lacks this substituent, the target compound possesses a versatile protected hydroxymethyl handle. This allows for selective deprotection and further derivatization, whereas the 5-fluoropyrimidin-4-ol offers no equivalent functionalization pathway at the C2 position . This difference is not merely structural but dictates the compound's utility as a more advanced intermediate, potentially saving multiple synthetic steps compared to starting from the simpler, unsubstituted core .
| Evidence Dimension | Structural feature for synthetic versatility |
|---|---|
| Target Compound Data | Presence of a methoxymethyl group (-CH2OCH3) at the C2 position |
| Comparator Or Baseline | 5-Fluoropyrimidin-4-ol (CAS 671-35-2): Hydrogen at the C2 position |
| Quantified Difference | Presence vs. absence of a protected C2 functional handle |
| Conditions | Structural comparison based on CAS registry data and compound descriptions |
Why This Matters
This structural difference dictates the compound's utility as a more advanced intermediate, potentially saving multiple synthetic steps compared to starting from the simpler, unsubstituted core.
